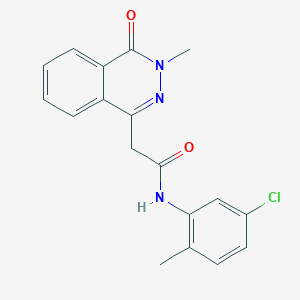
N-(5-chloro-2-methylphenyl)-2-(3-methyl-4-oxo-3,4-dihydro-1-phthalazinyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(5-chloro-2-methylphenyl)-2-(3-methyl-4-oxo-3,4-dihydro-1-phthalazinyl)acetamide, also known as CP-31398, is a small molecule that has been extensively studied for its potential therapeutic applications. CP-31398 has been found to have anticancer properties and has been shown to inhibit the growth of cancer cells in vitro and in vivo.
作用机制
The mechanism of action of N-(5-chloro-2-methylphenyl)-2-(3-methyl-4-oxo-3,4-dihydro-1-phthalazinyl)acetamide is not fully understood. However, it has been shown to inhibit the p53-MDM2 interaction, which leads to the stabilization and activation of p53. p53 is a tumor suppressor protein that plays a key role in the regulation of cell growth and apoptosis. Stabilization and activation of p53 can lead to the induction of apoptosis and inhibition of cell growth, which may explain the anticancer properties of N-(5-chloro-2-methylphenyl)-2-(3-methyl-4-oxo-3,4-dihydro-1-phthalazinyl)acetamide.
Biochemical and Physiological Effects:
N-(5-chloro-2-methylphenyl)-2-(3-methyl-4-oxo-3,4-dihydro-1-phthalazinyl)acetamide has been found to have a number of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit cell growth, and reduce inflammation. N-(5-chloro-2-methylphenyl)-2-(3-methyl-4-oxo-3,4-dihydro-1-phthalazinyl)acetamide has also been found to protect neurons from oxidative stress and apoptosis, which may have implications for the treatment of neurodegenerative diseases.
实验室实验的优点和局限性
One advantage of N-(5-chloro-2-methylphenyl)-2-(3-methyl-4-oxo-3,4-dihydro-1-phthalazinyl)acetamide is that it has been extensively studied and has been shown to have potential therapeutic applications. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to develop targeted therapies. In addition, N-(5-chloro-2-methylphenyl)-2-(3-methyl-4-oxo-3,4-dihydro-1-phthalazinyl)acetamide has been found to have low solubility, which may make it difficult to administer in vivo.
未来方向
There are a number of future directions for research on N-(5-chloro-2-methylphenyl)-2-(3-methyl-4-oxo-3,4-dihydro-1-phthalazinyl)acetamide. One direction is to further investigate its potential therapeutic applications, particularly in the treatment of cancer and neurodegenerative diseases. Another direction is to further investigate its mechanism of action, which may lead to the development of targeted therapies. Finally, further research is needed to improve the solubility of N-(5-chloro-2-methylphenyl)-2-(3-methyl-4-oxo-3,4-dihydro-1-phthalazinyl)acetamide, which may improve its efficacy in vivo.
合成方法
N-(5-chloro-2-methylphenyl)-2-(3-methyl-4-oxo-3,4-dihydro-1-phthalazinyl)acetamide can be synthesized using a multi-step synthetic route. The synthesis starts with the reaction of 2-methyl-5-nitrophenylacetic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 2-amino-3-methylphthalazine to form the corresponding amide. The amide is then reduced with lithium aluminum hydride to form the final product, N-(5-chloro-2-methylphenyl)-2-(3-methyl-4-oxo-3,4-dihydro-1-phthalazinyl)acetamide.
科学研究应用
N-(5-chloro-2-methylphenyl)-2-(3-methyl-4-oxo-3,4-dihydro-1-phthalazinyl)acetamide has been extensively studied for its potential therapeutic applications. It has been found to have anticancer properties and has been shown to inhibit the growth of cancer cells in vitro and in vivo. N-(5-chloro-2-methylphenyl)-2-(3-methyl-4-oxo-3,4-dihydro-1-phthalazinyl)acetamide has also been found to have neuroprotective properties and has been shown to protect neurons from oxidative stress and apoptosis. In addition, N-(5-chloro-2-methylphenyl)-2-(3-methyl-4-oxo-3,4-dihydro-1-phthalazinyl)acetamide has been found to have anti-inflammatory properties and has been shown to reduce inflammation in animal models of arthritis.
属性
产品名称 |
N-(5-chloro-2-methylphenyl)-2-(3-methyl-4-oxo-3,4-dihydro-1-phthalazinyl)acetamide |
|---|---|
分子式 |
C18H16ClN3O2 |
分子量 |
341.8 g/mol |
IUPAC 名称 |
N-(5-chloro-2-methylphenyl)-2-(3-methyl-4-oxophthalazin-1-yl)acetamide |
InChI |
InChI=1S/C18H16ClN3O2/c1-11-7-8-12(19)9-15(11)20-17(23)10-16-13-5-3-4-6-14(13)18(24)22(2)21-16/h3-9H,10H2,1-2H3,(H,20,23) |
InChI 键 |
UXRJJFNPWVHTTK-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)CC2=NN(C(=O)C3=CC=CC=C32)C |
规范 SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)CC2=NN(C(=O)C3=CC=CC=C32)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-benzyl-3-[2-(2-furyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B277334.png)
![[(4-Phenyl-1,3-thiazol-2-yl)sulfanyl]acetic acid](/img/structure/B277337.png)




![4-[(1,1-Dioxido-1,2-benzothiazol-3-yl)(methyl)amino]phenyl 2-methoxybenzoate](/img/structure/B277356.png)

![4-[(2,4-Dimethoxyphenyl)amino]-4-oxobutanoic acid](/img/structure/B277362.png)
![1-[4-(1H-benzimidazol-2-ylmethoxy)phenyl]ethanone](/img/structure/B277364.png)


![N-[3-(aminosulfonyl)phenyl]-8-quinolinesulfonamide](/img/structure/B277371.png)
